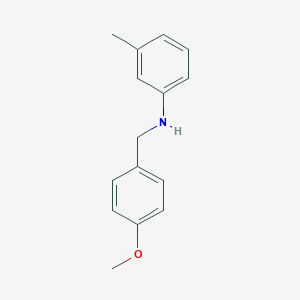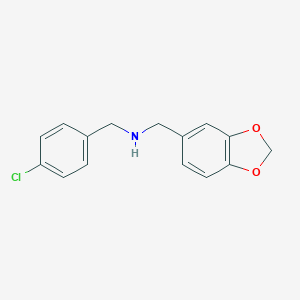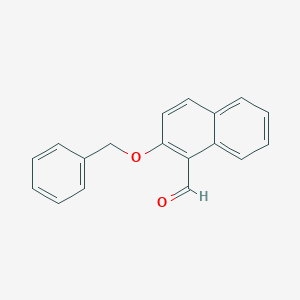![molecular formula C19H13ClN4OS B183256 4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide CAS No. 5622-89-9](/img/structure/B183256.png)
4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. The compound is a member of the triazole family and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of 4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide is not fully understood. However, studies have shown that the compound works by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells, pathogens, and inflammation.
Biochemical And Physiological Effects
The compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, pathogens, and inflammation. The compound has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
The advantages of using 4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide in lab experiments include its potential in inhibiting the growth of cancer cells, pathogens, and inflammation. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide. One area of research is to further investigate its potential as an anticancer agent and to develop more effective treatments for cancer. Another area of research is to investigate its potential as an antifungal and antibacterial agent and to develop new treatments for infectious diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of 4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide has been achieved through various methods. One of the most commonly used methods involves the reaction of 2-chlorobenzaldehyde, 5-(2-furyl)-1H-tetrazole, and phenylhydrazine in the presence of a catalyst such as sulfuric acid. The reaction proceeds through a series of steps, leading to the formation of the desired product.
Scientific Research Applications
The compound has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. The compound has been tested for its anticancer properties and has shown potential in inhibiting the growth of cancer cells. It has also been tested for its antifungal and antibacterial properties and has shown promising results in inhibiting the growth of various pathogens. The compound has also been tested for its anti-inflammatory properties and has shown potential in reducing inflammation.
properties
CAS RN |
5622-89-9 |
|---|---|
Product Name |
4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide |
Molecular Formula |
C19H13ClN4OS |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
4-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H13ClN4OS/c20-16-9-5-4-8-15(16)17-11-10-14(25-17)12-21-24-18(22-23-19(24)26)13-6-2-1-3-7-13/h1-12H,(H,23,26)/b21-12+ |
InChI Key |
TXOUIODOMUXUDR-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(O3)C4=CC=CC=C4Cl |
SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(O3)C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(O3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



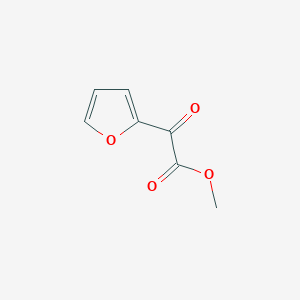
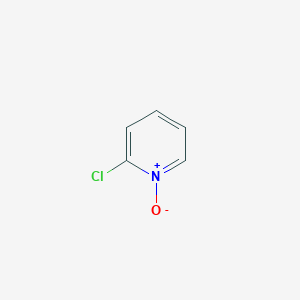
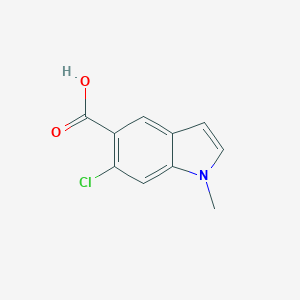
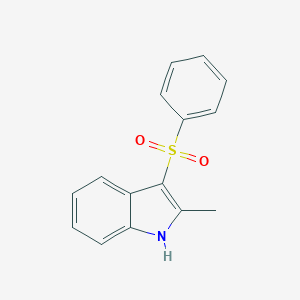
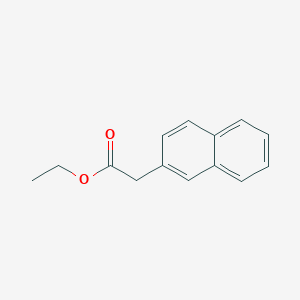
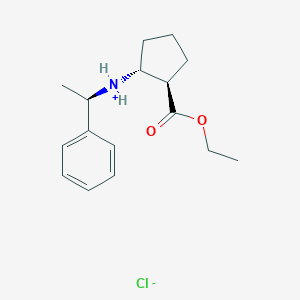
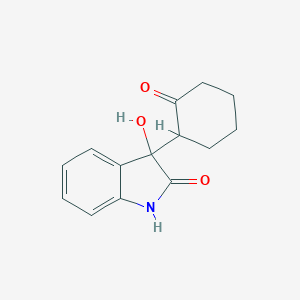
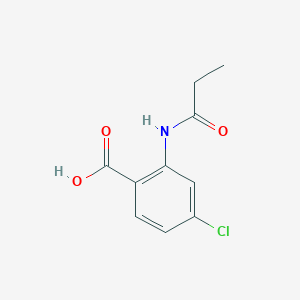
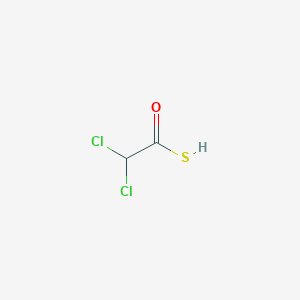
![N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide](/img/structure/B183191.png)
![1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183192.png)
